(2-Piperidin-1-yl-ethyl)-phosphonic acid diethyl ester
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Overview
Description
(2-Piperidin-1-yl-ethyl)-phosphonic acid diethyl ester is an organic compound that belongs to the class of phosphonic acid esters It features a piperidine ring attached to an ethyl group, which is further connected to a phosphonic acid diethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Piperidin-1-yl-ethyl)-phosphonic acid diethyl ester typically involves the reaction of piperidine with ethyl phosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Piperidin-1-yl-ethyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonic acid esters.
Scientific Research Applications
(2-Piperidin-1-yl-ethyl)-phosphonic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Piperidin-1-yl-ethyl)-phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The piperidine ring and phosphonic acid ester moiety play crucial roles in binding to the target sites and exerting the desired effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.
Phosphonic acid esters: Compounds like glyphosate and fosfomycin are well-known phosphonic acid esters with significant applications in agriculture and medicine.
Uniqueness
(2-Piperidin-1-yl-ethyl)-phosphonic acid diethyl ester stands out due to its unique combination of a piperidine ring and a phosphonic acid ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H24NO3P |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
1-(2-diethoxyphosphorylethyl)piperidine |
InChI |
InChI=1S/C11H24NO3P/c1-3-14-16(13,15-4-2)11-10-12-8-6-5-7-9-12/h3-11H2,1-2H3 |
InChI Key |
UUBRPRVRZYSYAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCN1CCCCC1)OCC |
Origin of Product |
United States |
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